molecular formula C11H16Cl2 B14682379 8,8-Dichloro-1,4,4-trimethyltricyclo(5.1.0.03,5)octane CAS No. 22819-70-1

8,8-Dichloro-1,4,4-trimethyltricyclo(5.1.0.03,5)octane

Cat. No.: B14682379
CAS No.: 22819-70-1
M. Wt: 219.15 g/mol
InChI Key: HTKBDJGWQFLSFU-UHFFFAOYSA-N
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Description

8,8-Dichloro-1,4,4-trimethyltricyclo(51003,5)octane is a chemical compound with the molecular formula C11H16Cl2 It is characterized by its unique tricyclic structure, which includes three fused rings and two chlorine atoms attached to the carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8,8-Dichloro-1,4,4-trimethyltricyclo(5.1.0.03,5)octane typically involves multiple steps, starting from simpler organic compounds. One common method involves the cyclization of a suitable precursor in the presence of a chlorinating agent. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations. This ensures consistent production quality and minimizes the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

8,8-Dichloro-1,4,4-trimethyltricyclo(5.1.0.03,5)octane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can lead to the removal of chlorine atoms or the addition of hydrogen atoms.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alkanes or alkenes. Substitution reactions can result in the formation of various derivatives with different functional groups.

Scientific Research Applications

8,8-Dichloro-1,4,4-trimethyltricyclo(5.1.0.03,5)octane has several scientific research applications:

    Chemistry: It is used as a starting material for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound’s unique structure makes it a subject of study in biochemical research, particularly in understanding its interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of 8,8-Dichloro-1,4,4-trimethyltricyclo(5.1.0.03,5)octane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    8,8-Dibromo-1,4,4-trimethyltricyclo(5.1.0.03,5)octane: Similar structure but with bromine atoms instead of chlorine.

    8,8-Difluoro-1,4,4-trimethyltricyclo(5.1.0.03,5)octane: Similar structure but with fluorine atoms instead of chlorine.

    8,8-Diiodo-1,4,4-trimethyltricyclo(5.1.0.03,5)octane: Similar structure but with iodine atoms instead of chlorine.

Uniqueness

8,8-Dichloro-1,4,4-trimethyltricyclo(51003,5)octane is unique due to the presence of chlorine atoms, which impart specific chemical properties such as reactivity and stability

Properties

CAS No.

22819-70-1

Molecular Formula

C11H16Cl2

Molecular Weight

219.15 g/mol

IUPAC Name

8,8-dichloro-1,4,4-trimethyltricyclo[5.1.0.03,5]octane

InChI

InChI=1S/C11H16Cl2/c1-9(2)6-4-8-10(3,5-7(6)9)11(8,12)13/h6-8H,4-5H2,1-3H3

InChI Key

HTKBDJGWQFLSFU-UHFFFAOYSA-N

Canonical SMILES

CC1(C2C1CC3(C(C2)C3(Cl)Cl)C)C

Origin of Product

United States

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